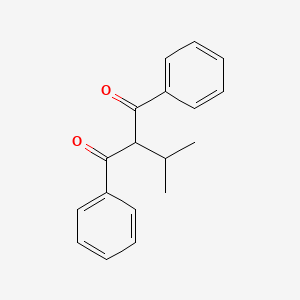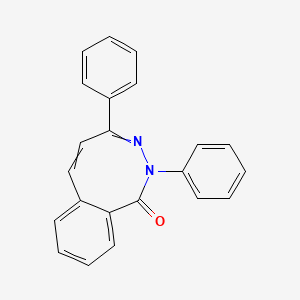
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is a heterocyclic compound that belongs to the class of benzodiazocines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-diphenylhydrazine with ortho-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the diazocin core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzodiazocin oxides.
Reduction: Formation of reduced benzodiazocin derivatives.
Substitution: Formation of halogenated benzodiazocin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Benzodiazocin-1(2H)-one: Lacks the diphenyl groups, resulting in different chemical properties and applications.
2,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diphenyl groups enhances its stability and potential for diverse chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
60344-78-7 |
|---|---|
Molekularformel |
C22H16N2O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,4-diphenyl-2,3-benzodiazocin-1-one |
InChI |
InChI=1S/C22H16N2O/c25-22-20-14-8-7-9-17(20)15-16-21(18-10-3-1-4-11-18)23-24(22)19-12-5-2-6-13-19/h1-16H |
InChI-Schlüssel |
CULAVFRAKHGWNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



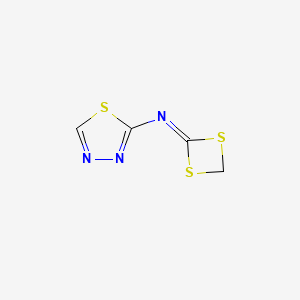
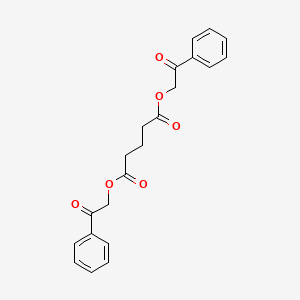
![Dispiro[2.0.2.1]heptane, 7-cyclopropylidene-](/img/structure/B14606133.png)
![4-[(2,3-Dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14606137.png)
![2-[2-(4-Methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B14606145.png)
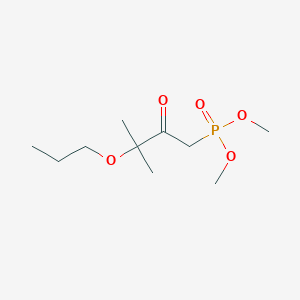
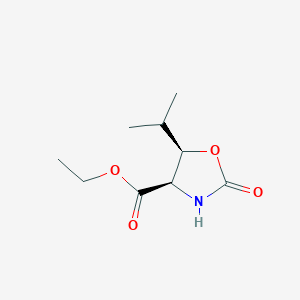
![{4-[(tert-Butoxycarbonyl)amino]benzene-1-sulfinyl}acetic acid](/img/structure/B14606159.png)
![2-{2-[(2-Amino-2-carboxyethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14606170.png)
